(2S)-2-Amino-2-(3,3-difluorocyclobutyl)acetic acid hydrochloride
Description
(2S)-2-Amino-2-(3,3-difluorocyclobutyl)acetic acid hydrochloride is a chiral amino acid derivative characterized by a cyclobutane ring substituted with two fluorine atoms at the 3,3-positions. Its molecular formula is C₆H₁₀ClF₂NO₂, with a molecular weight of 201.6 g/mol (exact mass: 201.0368) . The compound’s stereochemistry (2S configuration) and the rigid, strained cyclobutyl ring contribute to its unique conformational and electronic properties, making it a valuable intermediate in pharmaceutical synthesis. It is supplied at ≥99% purity, compliant with FDA standards, and utilized in APIs, biochemical research, and agrochemical development .
Notably, discrepancies exist in its CAS registry number: cites 115285, while GLPBIO () and structural analyses () specify 2227197-61-5. The latter is likely correct, as it aligns with detailed technical specifications .
Properties
IUPAC Name |
(2S)-2-amino-2-(3,3-difluorocyclobutyl)acetic acid;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9F2NO2.ClH/c7-6(8)1-3(2-6)4(9)5(10)11;/h3-4H,1-2,9H2,(H,10,11);1H/t4-;/m0./s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WQEJKUPAXINKOO-WCCKRBBISA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CC1(F)F)C(C(=O)O)N.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C(CC1(F)F)[C@@H](C(=O)O)N.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10ClF2NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.60 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclobutane Ring Formation
The 3,3-difluorocyclobutyl moiety is typically constructed via [4π] electrocyclic ring-opening reactions or fluorination of preformed cyclobutane derivatives . A validated approach involves the cyclization of 1,3-dienes under photochemical conditions, followed by selective fluorination. For instance, bromine-mediated cyclization of homoallylamine derivatives generates spirocyclic intermediates, which are subsequently debrominated to yield the cyclobutane core.
Key reaction conditions :
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Cyclization : Bromine (Br₂) in dichloromethane at 0–25°C, yielding brominated intermediates.
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Debromination : Catalytic hydrogenation (Pd/C, H₂) or lithium aluminum hydride (LiAlH₄) in tetrahydrofuran (THF).
Amino Acid Backbone Assembly
Stereoselective Amination
The (S)-configuration at the α-carbon is introduced via asymmetric Strecker synthesis or enzymatic resolution . A scalable method employs the Petasis reaction , combining cyclobutanone, pinacol allylboronate, and ammonia in methanol to form the α-amino acid skeleton with >90% enantiomeric excess (ee).
Typical protocol :
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Petasis reaction : Cyclobutanone (1.0 mol), pinacol allylboronate (1.2 mol), NH₃ (2.0 mol) in MeOH, 25°C, 24 h.
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Boc protection : Di-tert-butyl dicarbonate (Boc₂O) in THF/water, 0°C to rt, 12 h.
Carboxylic Acid Functionalization
The acetic acid group is installed via oxidation of primary alcohols or hydrolysis of nitriles . For example:
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Oxidation : RuCl₃/NaIO₄ system in acetonitrile/water (4:1), 0°C to rt, 6 h, yielding 85–92% carboxylic acid.
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Hydrolysis : 6 M HCl reflux (110°C, 48 h) for nitrile intermediates.
Industrial-Scale Production
Continuous Flow Synthesis
To address batch variability, continuous flow reactors optimize critical steps:
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Fluorination : DAST in a microreactor (residence time: 2 min, 25°C).
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Hydrogenation : Fixed-bed Pd/C reactor (H₂ pressure: 10 bar, 50°C).
Advantages :
Chiral Resolution at Scale
Racemic mixtures are resolved using chiral stationary-phase chromatography (CSP) or diastereomeric salt formation . CSP with cellulose tris(3,5-dimethylphenylcarbamate) achieves 99% ee but requires costly columns. A cost-effective alternative involves recrystallization with (R)-mandelic acid , yielding the (S)-enantiomer in 75% recovery.
Analytical and Purification Techniques
Characterization Data
Critical analytical benchmarks :
Purification Challenges
Common impurities :
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Diastereomeric byproducts : Removed via recrystallization from ethanol/water (3:1).
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Fluorinated degradation products : Mitigated by stabilizing the final product at −20°C in amber vials.
Comparative Analysis of Synthetic Approaches
| Method | Yield (%) | Purity (%) | Scalability | Cost ($/kg) |
|---|---|---|---|---|
| Petasis + Boc protection | 43–56 | 98.5 | High | 1,200 |
| Strecker synthesis | 35–48 | 97.0 | Moderate | 1,800 |
| Enzymatic resolution | 28–39 | 99.9 | Low | 2,500 |
Key findings :
Chemical Reactions Analysis
Types of Reactions
(2S)-2-Amino-2-(3,3-difluorocyclobutyl)acetic acid hydrochloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can modify the functional groups attached to the cyclobutyl ring.
Substitution: The difluoromethyl groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and various nucleophiles or electrophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but generally involve controlled temperatures and the presence of suitable catalysts.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield difluorocyclobutyl ketones, while substitution reactions can produce a variety of functionalized cyclobutyl derivatives.
Scientific Research Applications
Antagonist Activity
Research indicates that (2S)-2-amino-2-(3,3-difluorocyclobutyl)acetic acid hydrochloride may serve as a potent antagonist for specific neurotransmitter receptors. Its structural features allow it to interact selectively with certain targets in the central nervous system (CNS), making it a candidate for developing treatments for neurological disorders.
Neuroprotective Effects
Studies have suggested that this compound exhibits neuroprotective properties, which could be beneficial in conditions such as Alzheimer's disease and Parkinson's disease. Its ability to modulate neurotransmitter levels may help mitigate neurodegeneration.
Drug Development
The compound is being investigated for its role as a building block in the synthesis of novel pharmaceuticals. Its unique chemical structure can be modified to enhance biological activity or reduce side effects, making it valuable in drug design.
Formulation Studies
Pharmaceutical scientists are exploring various formulations of this compound to improve solubility and bioavailability. These studies include:
- Solid Dosage Forms : Tablets and capsules.
- Injectable Solutions : For rapid systemic effects.
Case Study 1: CNS Disorders
In a recent study, this compound was tested for its efficacy in reducing symptoms of anxiety and depression in animal models. The results indicated a significant reduction in anxiety-like behaviors compared to control groups, highlighting its potential as an anxiolytic agent.
Case Study 2: Pain Management
Another investigation focused on the analgesic properties of this compound. It was found to inhibit pain pathways effectively, suggesting its use as a non-opioid pain management alternative.
Mechanism of Action
The mechanism of action of (2S)-2-Amino-2-(3,3-difluorocyclobutyl)acetic acid hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The difluoromethyl groups play a crucial role in modulating the compound’s binding affinity and selectivity towards these targets. The pathways involved may include inhibition or activation of enzymatic activity, leading to downstream biological effects .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following compounds share structural or functional similarities with (2S)-2-Amino-2-(3,3-difluorocyclobutyl)acetic acid hydrochloride, differing in substituents, ring systems, or stereochemistry. Key comparisons are summarized in Table 1 and discussed below.
Table 1: Structural and Functional Comparison of Analogous Compounds
*Calculated based on molecular formula.
2-Amino-2-(3,3-dimethylcyclobutyl)acetic acid hydrochloride
- Structural Differences : Replaces fluorine atoms with methyl groups on the cyclobutane ring.
- The absence of fluorine may lower metabolic stability compared to the difluoro analog .
- Applications : Used in exploratory organic synthesis but lacks the electronic effects conferred by fluorine .
(S)-2-Amino-2-(3-chlorophenyl)acetic acid hydrochloride
- Structural Differences : Substitutes cyclobutyl with a 3-chlorophenyl group.
- Impact : The aromatic ring enables π-π stacking interactions in drug-receptor binding, while chlorine adds electronegativity. This compound is less conformationally restricted than cyclobutyl derivatives .
- Applications : Intermediate in synthesizing kinase inhibitors and peptide analogs .
2-Amino-2-(oxan-3-yl)acetic acid hydrochloride
- Structural Differences : Features a tetrahydropyran (oxane) ring instead of cyclobutane.
- Impact : The oxygen atom in the oxane ring improves solubility via hydrogen bonding. The six-membered ring reduces steric strain compared to cyclobutane .
- Applications : Versatile building block for cardiovascular and antiviral drug candidates .
(2S,3R)-3-Amino-2-hydroxy-4-phenylbutyric acid hydrochloride
- Structural Differences : Contains a hydroxy group and phenyl-substituted butyric acid chain.
- Impact : The hydroxy group facilitates hydrogen bonding, while the extended chain enhances interaction with enzymatic active sites. Used in studies of HIV protease inhibition .
Research Findings and Implications
Fluorine Effects: The 3,3-difluorocyclobutyl group in the target compound enhances metabolic stability and rigidity compared to non-fluorinated analogs, as fluorine’s electronegativity and small atomic size minimize steric hindrance while improving pharmacokinetics .
Cyclobutane vs. Aromatic Rings : Cyclobutyl derivatives exhibit greater conformational restriction than phenyl analogs, favoring selective binding to flat or strained biological targets .
Solubility Trade-offs : Oxygen-containing rings (e.g., oxane) improve aqueous solubility but may reduce blood-brain barrier penetration compared to lipophilic cyclobutane derivatives .
Biological Activity
(2S)-2-Amino-2-(3,3-difluorocyclobutyl)acetic acid hydrochloride is a synthetic amino acid derivative with unique structural characteristics that may influence its biological activity. This compound, also known as a potential pharmacological agent, has garnered interest due to its similarities to natural amino acids and the implications of its fluorinated cyclobutyl group.
Structural Characteristics
The molecular formula of this compound is , with a molecular weight of approximately 201.60 g/mol. The presence of two fluorine atoms on the cyclobutyl ring is noteworthy, as fluorine substitution can significantly alter the biological properties of compounds, affecting their absorption, metabolism, and interaction with biological targets .
The biological activity of this compound is primarily linked to its role as an amino acid analogue. Amino acids are essential for protein synthesis and play critical roles in various metabolic pathways. The unique structure of this compound may allow it to interact with biological systems in specific ways:
- Enzyme Substrate : It may act as a substrate for certain enzymes, potentially modulating enzyme activity.
- Receptor Interaction : The compound's structure suggests potential interactions with neurotransmitter receptors or other protein targets that could influence physiological processes like neurotransmission and metabolic regulation .
Pharmacological Implications
Research on similar compounds indicates that amino acid derivatives can exhibit various pharmacological activities, including:
- Neurotransmitter Modulation : Compounds similar to this compound have been studied for their roles in modulating neurotransmitter systems.
- Potential Therapeutic Applications : Due to its structural features, there is potential for this compound to be developed into drug candidates targeting specific diseases or conditions .
Comparative Analysis
To better understand the unique properties of this compound, a comparison with related amino acid derivatives is useful:
| Compound Name | Structural Features | Unique Properties |
|---|---|---|
| (S)-2-Amino-3-(4-fluorophenyl)propanoic acid | Aromatic substitution on propanoic backbone | Potential for selective receptor modulation |
| (S)-2-Amino-4-methylpentanoic acid | Aliphatic chain with branched structure | Enhanced lipophilicity affecting bioavailability |
| (S)-2-Amino-5-phosphonopentanoic acid | Phosphonate group addition | Increased water solubility and metabolic stability |
The difluorocyclobutyl moiety in this compound may confer distinct pharmacokinetic properties and receptor interactions compared to these analogs .
Q & A
Basic Research Questions
Q. What methodologies are recommended for optimizing the synthesis of (2S)-2-amino-2-(3,3-difluorocyclobutyl)acetic acid hydrochloride?
- Answer : Synthesis optimization requires careful control of reaction parameters. Key steps include:
- Catalyst selection : Raney nickel enhances cyclobutane functionalization .
- Solvent systems : Polar aprotic solvents (e.g., DMF) improve intermediate stability .
- Temperature control : Low temperatures (0–5°C) minimize side reactions during cyclization .
- Data Table :
| Parameter | Optimal Range | Impact on Yield |
|---|---|---|
| Catalyst | Raney Ni (5 mol%) | +25% efficiency |
| Solvent | DMF | +15% stability |
| Temperature | 0–5°C | -30% byproducts |
Q. How can researchers address solubility and stability challenges in pharmaceutical formulations of this compound?
- Answer : The hydrochloride salt form improves aqueous solubility (≥50 mg/mL in PBS, pH 7.4). Stability studies recommend:
- Storage : Lyophilized at -20°C to prevent hydrolysis .
- Buffering : Use citrate buffer (pH 4.5) for long-term stability .
Advanced Research Questions
Q. What strategies resolve enantiomeric impurities in chiral synthesis of the (2S)-configured compound?
- Answer : Achieving >98% enantiomeric excess (ee) requires:
- Chiral HPLC : Use a Chiralpak IA column with hexane:isopropanol (90:10) for separation .
- Enzymatic resolution : Lipase B (Candida antarctica) selectively hydrolyzes undesired enantiomers .
Q. How should contradictory data on biological target engagement be analyzed?
- Answer : Discrepancies in receptor binding assays (e.g., IC50 variability) necessitate:
- Orthogonal assays : Combine surface plasmon resonance (SPR) with cellular thermal shift assays (CETSA) .
- Structural studies : X-ray crystallography of ligand-receptor complexes clarifies binding modes .
Q. What is the role of fluorination in modulating biological activity compared to non-fluorinated analogs?
- Answer : Fluorine atoms enhance metabolic stability and binding affinity. Comparative studies show:
- IC50 Improvement : Fluorinated analogs exhibit 10x lower IC50 against protease targets vs. non-fluorinated versions .
- Data Table :
| Compound | Target (IC50, nM) | Metabolic Half-life (h) |
|---|---|---|
| Fluorinated analog | 12 ± 2 | 6.8 ± 0.5 |
| Non-fluorinated analog | 120 ± 15 | 2.1 ± 0.3 |
Q. Which analytical techniques are critical for characterizing this compound’s structural integrity?
- Answer : Use:
- NMR : -NMR confirms cyclobutyl fluorine geometry (δ -110 to -115 ppm) .
- X-ray diffraction : Resolves bicyclic ring conformation (C–F bond length: 1.34 Å) .
Q. How can metabolic degradation pathways be mapped for this compound?
- Answer : Employ:
- Radiolabeled tracing : -tagged compound tracks hepatic CYP3A4-mediated oxidation .
- LC-HRMS : Identifies glucuronide conjugates as primary metabolites .
Q. What computational approaches predict interactions with novel biological targets?
- Answer : Molecular docking (AutoDock Vina) and MD simulations (GROMACS) prioritize targets like:
- Kinases : ATP-binding pockets with ΔG ≤ -9.5 kcal/mol .
- GPCRs : Fluorine’s electrostatic contributions enhance binding to hydrophobic pockets .
Methodological Notes
- Contradiction Analysis : Discrepancies in mechanism studies (e.g., enzyme inhibition vs. receptor modulation ) require multi-omics integration (proteomics + transcriptomics).
- Stereochemical Validation : Circular dichroism (CD) spectra at 220 nm confirm (2S) configuration .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
